![molecular formula C17H20N4O2 B5121211 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide
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Overview
Description
The compound "6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide" belongs to a class of chemicals known for their diverse biological activities and potential for various applications in chemistry and pharmaceuticals. These compounds often exhibit interesting chemical and physical properties due to their complex molecular structure.
Synthesis Analysis
The synthesis of compounds similar to "6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide" typically involves multistep reactions including condensation, cyclization, and functional group transformations. For example, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was achieved through a series of reactions characterized by NMR, FT-IR, MS, and single crystal X-ray diffraction, illustrating the complexity and precision required in synthesizing such compounds (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using advanced techniques such as single crystal X-ray diffraction and DFT studies. These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For instance, the crystal structure and DFT study of a novel compound revealed consistent results between experimental and computed structures, emphasizing the role of hydrogen bonds in the solid-state packing (Zhou et al., 2021).
Chemical Reactions and Properties
Compounds in this category often participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, condensation reactions, and cyclization reactions. These reactions are pivotal for the synthesis of derivatives and understanding the compound's chemical behavior. For example, the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate into a series of pyrano[2,3-d]pyrimidine derivatives showcases the diverse reactivity of similar compounds (El‐Sayed et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are essential for the compound's application in various fields. Studies on related compounds demonstrate how modifications in the molecular structure can affect these physical properties significantly.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under different conditions, are critical for the practical application of these compounds. For example, the study of extended structures controlled by intramolecular and intermolecular hydrogen bonding highlights the importance of structural features in determining the compound's chemical properties (Marlin et al., 2000).
properties
IUPAC Name |
6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-4-2-6-15(20-13)17(22)19-12-14-5-3-7-18-16(14)21-8-10-23-11-9-21/h2-7H,8-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFYWUSAFKZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide |
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